molecular formula C8H6ClNO2S B3135730 methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 403860-08-2

methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B3135730
CAS No.: 403860-08-2
M. Wt: 215.66 g/mol
InChI Key: QETCAFYGBABJCO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole core with a chlorine substituent at the 2-position and a methyl ester group at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and materials science. Its synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETCAFYGBABJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216492
Record name Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403860-08-2
Record name Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Record name methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a thiophene ring fused to a pyrrole ring, with chlorine and methyl ester substituents that allow for chemical modifications. It belongs to the thienopyrrole family and has gained attention in scientific research for its potential use in materials science, specifically in developing novel organic semiconductors.

Scientific Research Applications
this compound is a valuable building block in organic synthesis for constructing complex heterocyclic systems.

Structural Information
The molecular formula of this compound is C8H6ClNO2S . The compound's SMILES notation is COC(=O)C1=CC2=C(N1)C=C(S2)Cl, and its InChI code is InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3 . The InChIKey is QETCAFYGBABJCO-UHFFFAOYSA-N .

Related Compounds
The following table lists compounds with structural similarities to this compound :

Compound NameSimilarity
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate0.91
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid0.83
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid0.83
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate0.78
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate0.78

Mechanism of Action

The mechanism of action of methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit lysine-specific demethylases, which regulate histone methylation and play a role in gene transcription . This opens prospects for its use in oncology research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent type, position, and functional groups, which dictate their reactivity and applications:

Compound Name Substituents Key Differences Applications References
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Br (position 2), ethyl ester Bromine’s larger atomic radius and lower electronegativity vs. chlorine; ethyl ester enhances lipophilicity Semiconductors, Stille coupling intermediates
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Cl (position 2), carboxylic acid Carboxylic acid group increases solubility in polar solvents; prone to decarboxylation Pharmaceutical intermediates (e.g., TGR5 agonists)
Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate 4-chlorobenzyl (position 4), methyl ester Bulky benzyl group at position 4 alters steric hindrance and π-stacking ability Biological activity modulation (TGR5 agonism)
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CH₃ (position 2), carboxylic acid Methyl group enhances electron density; carboxylic acid enables salt formation Antigiardial agents

Physicochemical Properties

  • Solubility : The methyl ester group reduces polarity compared to carboxylic acid analogues, enhancing solubility in organic solvents .
  • Melting Points : Chlorinated derivatives generally exhibit higher melting points than methyl- or bromine-substituted analogues (e.g., ethyl 2-bromo-furopyrrole ester melts at 120°C ).

Biological Activity

Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

  • Molecular Formula : C8_8H6_6ClNO2_2S
  • SMILES : COC(=O)C1=CC2=C(N1)C=C(S2)Cl
  • InChI Key : QETCAFYGBABJCO-UHFFFAOYSA-N

The biological activity of this compound is primarily linked to its interaction with D-amino acid oxidase (DAO) . This enzyme plays a crucial role in the metabolism of D-amino acids, which are important for various physiological processes.

  • Inhibition of DAO : The compound acts as an inhibitor of DAO, leading to altered levels of D-amino acids in the body. This mechanism is particularly relevant in the context of neurological disorders such as schizophrenia, where D-amino acids are implicated in neurotransmission and cognitive functions .

Antiviral and Anticancer Potential

This compound has been identified as a building block for synthesizing potential therapeutic agents, including antiviral and anticancer compounds. Its structural features allow it to be modified into various derivatives that may enhance its biological efficacy .

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that derivatives of thieno[3,2-b]pyrroles exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain thieno derivatives could inhibit cell proliferation in malignant glioma cells .
  • Enzyme Inhibition Studies : Various studies have focused on the inhibition of DAO by thieno derivatives. One significant finding is that the inhibition can lead to therapeutic effects in conditions like schizophrenia by modulating neurotransmitter levels .
  • Synthetic Applications : The compound serves not only as a therapeutic agent but also as an intermediate in organic synthesis. Its unique structure allows for the development of new compounds with tailored biological activities .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
4H-Thieno[3,2-b]pyrrole-5-carboxylic acidAntimicrobialDAO inhibition
Ethyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylateCytotoxicEnzyme inhibition
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateAntiviralUnknown

Q & A

Q. What are the established synthetic routes for methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate?

The synthesis typically involves cyclization and functionalization of thiophene-pyrrole hybrids. A common approach is the condensation of substituted thiophene precursors with pyrrole intermediates. For example, microwave-assisted methods (e.g., 3-minute irradiation in pyridine) have been reported to enhance reaction efficiency for analogous thienopyrrole esters, reducing side-product formation compared to classical heating (105°C for 3 hours) . Key reagents include chlorinated aldehydes or carboxylic acid derivatives, with methyl esterification as a final step.

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Distinct peaks for the methyl ester (~3.8 ppm for OCH₃), aromatic protons in the thiophene-pyrrole system (6.5–7.5 ppm), and chlorine substituent effects on chemical shifts.
  • Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., ~215.66 g/mol) and fragmentation patterns consistent with the thienopyrrole backbone .
  • X-ray Crystallography : For crystalline derivatives, bond lengths and angles confirm the fused-ring system and chloro-substituent positioning .

Advanced Research Questions

Q. How does the chloro substituent influence the reactivity of this compound in cross-coupling reactions?

The chlorine atom at position 2 serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT calculations) predict enhanced electrophilicity at the adjacent carbon, facilitating palladium-catalyzed substitutions. Experimental validation shows that replacing chlorine with aryl/heteroaryl groups via Pd(PPh₃)₄ catalysis achieves >75% yield under inert conditions (e.g., toluene, 80°C) .

Q. What strategies optimize regioselective functionalization of the thienopyrrole core?

Regioselectivity is controlled by electronic and steric factors:

  • Electrophilic Substitution : The electron-rich pyrrole nitrogen directs electrophiles to the thiophene ring. For example, nitration occurs preferentially at the 3-position of the thiophene moiety.

  • Nucleophilic Aromatic Substitution : The chloro group at position 2 can be displaced by nucleophiles (e.g., amines, alkoxides) under basic conditions (K₂CO₃, DMF, 120°C) .

  • Table : Functionalization Outcomes

    Reaction TypeConditionsRegioselectivityYield (%)
    Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMEPosition 2 (Cl replacement)78–85
    NitrationHNO₃, H₂SO₄Thiophene C365

Q. How do solvent polarity and temperature affect the tautomerism of the 4H-thienopyrrole system?

The 4H-thienopyrrole exists in equilibrium between keto and enol tautomers. Polar solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, observed via UV-Vis (λ shift from 320 nm to 350 nm). Variable-temperature NMR (-20°C to 80°C) in CDCl₃ reveals coalescence temperatures (~50°C), indicating rapid interconversion .

Q. What computational models predict the compound’s pharmacokinetic properties?

ADMET predictions using SwissADME or Schrödinger’s QikProp:

  • Lipophilicity : LogP ≈ 2.1 (moderate permeability).

  • Metabolic Stability : Susceptible to esterase-mediated hydrolysis (t₁/₂ < 30 min in plasma), necessitating prodrug strategies for therapeutic applications .

  • Table : Predicted Properties

    ParameterValueMethod
    LogP2.1QikProp
    PSA45 ŲSwissADME

Data Contradiction Analysis

Q. Discrepancies in reported yields for microwave vs. conventional synthesis: How should researchers reconcile these?

A study on analogous esters reported 85% yield via microwave irradiation vs. 60% for classical heating . Contradictions arise from uneven temperature distribution in microwave setups. Reproducibility requires rigorous control of microwave power (e.g., 300 W fixed) and solvent volume (4 mL pyridine optimal). Lower yields in some literature may stem from suboptimal reactant ratios or inadequate degassing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
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methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate

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